2-Ethoxytetrahydrofuran

Description

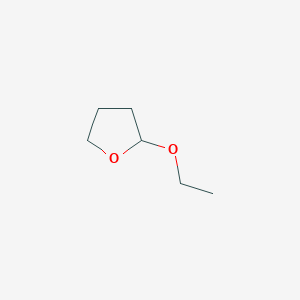

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-7-6-4-3-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYYUWHWGCJWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928589 | |

| Record name | 2-Ethoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-46-9 | |

| Record name | 2-Ethoxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13436-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxytetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Ethoxytetrahydrofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxytetrahydrofuran (CAS No: 13436-46-9), a heterocyclic compound with applications in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental tools in the structural elucidation of organic compounds.[1][2] By examining the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.[1] This guide focuses on three core spectroscopic techniques for the characterization of 2-Ethoxytetrahydrofuran:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insight into the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[3]

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[3]

The following sections detail the data obtained from these techniques and the methodologies used for their acquisition.

Data Presentation

The spectroscopic data for 2-Ethoxytetrahydrofuran is summarized in the tables below for easy reference and comparison.

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for 2-Ethoxytetrahydrofuran

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.1 | Multiplet | 1H | O-CH-O |

| ~3.8 | Multiplet | 2H | O-CH₂ (ring) |

| ~3.5 | Quartet | 2H | O-CH₂ (ethyl) |

| ~1.9 | Multiplet | 4H | -CH₂-CH₂- (ring) |

| ~1.2 | Triplet | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethoxytetrahydrofuran

| Chemical Shift (δ) ppm | Assignment |

| ~104 | O-CH-O |

| ~67 | O-CH₂ (ring) |

| ~62 | O-CH₂ (ethyl) |

| ~32 | -CH₂- (ring) |

| ~23 | -CH₂- (ring) |

| ~15 | CH₃ |

IR Spectroscopic Data

Table 3: IR Absorption Bands for 2-Ethoxytetrahydrofuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~2870 | Medium | C-H stretch (alkane) |

| ~1100 | Strong | C-O stretch (ether) |

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Peaks for 2-Ethoxytetrahydrofuran

| m/z | Relative Intensity | Assignment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 71 | High | [M - OCH₂CH₃]⁺ |

| 43 | Medium | [CH₂CH₂CH₃]⁺ |

| 42 | High | [C₃H₆]⁺ |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of 2-Ethoxytetrahydrofuran.

Synthesis of 2-Ethoxytetrahydrofuran

A common method for the synthesis of 2-ethoxytetrahydrofuran involves the acid-catalyzed addition of ethanol (B145695) to 2,3-dihydrofuran. An alternative one-step procedure from 4-formyloxybutyraldehyde has also been reported.

A representative procedure is as follows: Triethyl orthoformate is slowly added to a cooled mixture of 4-formyloxybutyraldehyde, a catalytic amount of p-toluenesulfonic acid, and a drop of ethanol. The reaction mixture is left to stir at room temperature. Following the reaction, the mixture is worked up by adding water and extracting with an organic solvent such as ether. The combined organic phases are dried and the solvent is removed to yield 2-ethoxytetrahydrofuran, which can be further purified by distillation.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 2-Ethoxytetrahydrofuran was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz FT-NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1 second.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

-

Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential window function (line broadening of 0.3 Hz). The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory. A small drop of neat 2-Ethoxytetrahydrofuran was placed directly onto the diamond ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system. A dilute solution of 2-Ethoxytetrahydrofuran in dichloromethane (B109758) was prepared.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.

-

GC Parameters:

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-200 m/z.

-

Source Temperature: 230 °C.

-

-

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions. The NIST Mass Spectral Library was used for comparison.[4]

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like 2-Ethoxytetrahydrofuran is depicted in the following diagram.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxytetrahydrofuran (CAS 13436-46-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethoxytetrahydrofuran (CAS 13436-46-9). The document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for their work. All quantitative data is presented in structured tables for ease of comparison. Furthermore, detailed experimental protocols for the determination of key physical properties are provided, alongside a visualization of a significant chemical reaction pathway.

Introduction

2-Ethoxytetrahydrofuran, with the CAS number 13436-46-9, is a cyclic ether that finds applications in organic synthesis. Its unique structural features make it a valuable intermediate in various chemical transformations. A thorough understanding of its physical and chemical properties is crucial for its effective and safe use in research and development.

Physical Properties

The physical properties of 2-Ethoxytetrahydrofuran are summarized in the table below. These properties are essential for handling, storage, and process design.

| Property | Value | Units | Conditions |

| Molecular Formula | C₆H₁₂O₂ | - | - |

| Molecular Weight | 116.16 | g/mol | - |

| Appearance | Liquid | - | Ambient |

| Boiling Point | 170-172 | °C | at 760 mmHg |

| Density | 0.908 | g/mL | at 25 °C |

| Refractive Index | 1.414 | - | at 20 °C (589 nm) |

| Flash Point | 16 | °C | Closed Cup |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of 2-Ethoxytetrahydrofuran.

The boiling point range of 2-Ethoxytetrahydrofuran is determined using the distillation method as outlined in ASTM D1078.[1][2][3]

-

Apparatus: A distillation flask of appropriate size, a condenser, a graduated cylinder for distillate collection, a calibrated thermometer, and a heating source.

-

Procedure:

-

A measured volume of 2-Ethoxytetrahydrofuran is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

-

The sample is heated, and the temperature is recorded at the point when the first drop of distillate falls from the condenser (initial boiling point).

-

Heating is continued, and the temperature is monitored as the distillation proceeds. The temperature range over which the liquid distills is recorded.

-

The barometric pressure is recorded and a correction is applied to the observed boiling point if necessary.

-

The density of 2-Ethoxytetrahydrofuran is determined using a pycnometer (specific gravity bottle) following a method based on ASTM D854.[4][5][6][7]

-

Apparatus: A calibrated pycnometer, a precision analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

-

The pycnometer is filled with distilled water and placed in the constant-temperature bath until it reaches thermal equilibrium (e.g., 25 °C). The mass of the pycnometer filled with water is then determined.

-

The pycnometer is emptied, dried, and then filled with 2-Ethoxytetrahydrofuran.

-

The filled pycnometer is brought to the same constant temperature in the water bath, and its mass is measured.

-

The density of 2-Ethoxytetrahydrofuran is calculated using the masses of the empty pycnometer, the pycnometer filled with water, and the pycnometer filled with the sample, along with the known density of water at the measurement temperature.

-

The refractive index of 2-Ethoxytetrahydrofuran is measured using an Abbe refractometer according to the principles of ASTM D1218.[8][9][10][11][12]

-

Apparatus: An Abbe refractometer with a circulating constant-temperature bath and a sodium light source (D-line, 589 nm).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned and a few drops of 2-Ethoxytetrahydrofuran are applied to the surface of the measuring prism.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20 °C).

-

The light source is positioned, and the refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

-

The flash point of 2-Ethoxytetrahydrofuran is determined using a Setaflash closed-cup tester in accordance with ASTM D3828.[13][14][15][16][17]

-

Apparatus: A Setaflash closed-cup flash point tester, which includes a sample cup, a temperature-controlled block, and an ignition source.

-

Procedure:

-

A small, specified volume (typically 2-4 mL) of 2-Ethoxytetrahydrofuran is introduced into the sample cup.[15]

-

The cup is sealed and the sample is heated at a controlled rate.

-

At regular temperature intervals, a test flame is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[13]

-

Chemical Properties and Reactivity

2-Ethoxytetrahydrofuran exhibits reactivity characteristic of a cyclic ether and an acetal. It is known to participate in several important organic reactions.

Povarov Reaction

2-Ethoxytetrahydrofuran can act as a dienophile in the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline.[18][19][20][21][22] The reaction is typically catalyzed by a Lewis acid.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D854 - Specific Gravity of Soil Solids by Water Pycnometer [appliedtesting.com]

- 5. kashanu.ac.ir [kashanu.ac.ir]

- 6. scribd.com [scribd.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. sciencemadness.org [sciencemadness.org]

- 9. matestlabs.com [matestlabs.com]

- 10. store.astm.org [store.astm.org]

- 11. scribd.com [scribd.com]

- 12. store.astm.org [store.astm.org]

- 13. ASTM D3828 - eralytics [eralytics.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. precisionlubrication.com [precisionlubrication.com]

- 16. store.astm.org [store.astm.org]

- 17. ASTM D3828-1997 Standard Test Method for Flash Point Determination with Small Scale Closed Cup Tester [gonoava.com]

- 18. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Ethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2-ethoxytetrahydrofuran. The document delves into the stereoelectronic effects governing its three-dimensional arrangement, supported by computational and spectroscopic data. Detailed experimental protocols for the characterization of this molecule are also provided.

Molecular Structure

2-Ethoxytetrahydrofuran, with the chemical formula C₆H₁₂O₂, is a cyclic ether with an ethoxy group attached to the carbon atom adjacent to the ring oxygen.[1][2][3] Its fundamental molecular properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-ethoxyoxolane[1] |

| CAS Number | 13436-46-9[2][3] |

| Molecular Formula | C₆H₁₂O₂[1][2][3] |

| Molecular Weight | 116.16 g/mol [1] |

| SMILES | CCOC1CCCO1[1] |

| InChI Key | JQYYUWHWGCJWTN-UHFFFAOYSA-N[2] |

The tetrahydrofuran (B95107) (THF) ring is not planar and, like other five-membered rings, it undergoes pseudorotation between a series of puckered conformations. The two most common conformations for substituted tetrahydrofurans are the envelope (E) and twist (T) forms.[4] In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The presence of the ethoxy substituent at the 2-position significantly influences the conformational equilibrium of the THF ring.

Conformational Analysis

The conformational preference of 2-ethoxytetrahydrofuran is primarily governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect . The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) to occupy the axial position, despite the expected steric hindrance.

Computational studies on analogous 2-alkoxy-substituted cyclic ethers provide valuable insights into the conformational landscape of 2-ethoxytetrahydrofuran. For the closely related 2-ethoxytetrahydropyran (a six-membered ring), high-level ab initio calculations have shown that the axial conformer is stabilized relative to the equatorial conformer due to the anomeric effect.[5] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the exocyclic C-O bond. This interaction is maximized when the ethoxy group is in the axial position.

The equilibrium between the different conformers can be represented as a dynamic process.

Quantitative Data

While a dedicated computational study providing precise bond lengths, angles, and dihedral angles for the conformers of 2-ethoxytetrahydrofuran was not identified in the literature search, the following tables summarize typical spectroscopic data and computed properties available from public databases.

Table 1: Spectroscopic Data

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Signals for protons on the carbon adjacent to the ether oxygen are expected in the 3.4-4.5 ppm range. | --INVALID-LINK-- |

| ¹³C NMR | Carbons bonded to the ether oxygen typically appear in the 50-80 ppm range. | --INVALID-LINK-- |

| FTIR (ATR) | A strong C-O stretching band is expected between 1000 and 1300 cm⁻¹. | --INVALID-LINK-- |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 116. | --INVALID-LINK-- |

Table 2: Computed Molecular Properties

| Property | Value | Source |

| Molecular Weight | 116.1583 | NIST WebBook |

| XLogP3-AA | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and conformational analysis.

Methodology:

-

Sample Preparation:

-

Dissolve 5-20 mg of 2-ethoxytetrahydrofuran in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube securely.

-

-

Instrument Setup:

-

Insert the sample tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling.

-

For more detailed conformational analysis, consider performing variable-temperature NMR experiments and advanced 2D NMR experiments such as NOESY or ROESY.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H spectrum and determine the multiplicities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 2-ethoxytetrahydrofuran by analyzing its vibrational spectrum.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid 2-ethoxytetrahydrofuran directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

The following diagram illustrates a typical workflow for the conformational analysis of 2-ethoxytetrahydrofuran, integrating both computational and experimental approaches.

References

- 1. 2-Ethoxytetrahydrofuran | C6H12O2 | CID 43389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethoxytetrahydrofuran [webbook.nist.gov]

- 3. 2-Ethoxytetrahydrofuran [webbook.nist.gov]

- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 5. Ab Initio Modeling of Glycosyl Torsions and Anomeric Effects in a Model Carbohydrate: 2-Ethoxy Tetrahydropyran - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Basicity of 2-Ethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lewis Basicity and its Significance

Lewis basicity is a fundamental concept in chemistry that describes the ability of a chemical species to donate a pair of electrons to a Lewis acid, forming a Lewis adduct. In the context of organic molecules, atoms with lone pairs of electrons, such as the oxygen in ethers, are the primary centers of Lewis basicity. The strength of a Lewis base is a critical parameter that influences a wide range of chemical phenomena, including:

-

Reaction Kinetics and Mechanisms: The nucleophilicity of a molecule, which is closely related to its Lewis basicity, dictates its reactivity in numerous organic transformations.

-

Catalysis: Ethers frequently act as coordinating solvents or ligands in metal-catalyzed reactions. Their Lewis basicity affects catalyst stability, activity, and selectivity.

-

Drug-Receptor Interactions: The non-covalent interactions between a drug molecule and its biological target are often governed by Lewis acid-base principles.

-

Solvent Effects: The ability of a solvent to donate electron pairs influences its solvating power for cations and other Lewis acidic species.

2-Ethoxytetrahydrofuran, a substituted cyclic ether, possesses two oxygen atoms that can act as Lewis basic centers: the endocyclic ether oxygen and the exocyclic ethoxy oxygen. Understanding the relative and absolute Lewis basicity of this molecule is crucial for predicting its behavior in chemical and biological systems.

Quantitative Assessment of Lewis Basicity

Direct experimental data for the Lewis basicity of 2-ethoxytetrahydrofuran is not available in the current body of scientific literature. However, we can estimate its properties by examining data for structurally related compounds, namely tetrahydrofuran (B95107) (THF) and diethyl ether, and considering the electronic effect of the 2-ethoxy substituent.

Influence of the 2-Ethoxy Substituent

The Lewis basicity of an ether is primarily determined by the availability of the lone pair of electrons on the oxygen atom. The presence of an ethoxy group at the 2-position of the tetrahydrofuran ring is expected to have two opposing electronic effects:

-

Inductive Effect (-I): The oxygen atom of the ethoxy group is electronegative and will withdraw electron density from the THF ring through the sigma bonds. This inductive effect would decrease the electron density on the endocyclic oxygen, thereby reducing its Lewis basicity.

-

Resonance Effect (+R or +M): The lone pairs on the oxygen of the ethoxy group can be delocalized towards the ring, which could potentially increase electron density. However, in a saturated system like THF, this resonance effect is not as significant as in aromatic systems.

The overall impact on Lewis basicity will be a net result of these effects. Generally, for alkoxy substituents on aliphatic ethers, the inductive effect tends to dominate, leading to a slight decrease in basicity compared to the unsubstituted parent ether.

Comparative Quantitative Data

To provide a quantitative estimate for the Lewis basicity of 2-ethoxytetrahydrofuran, we present the established values for tetrahydrofuran (THF) and diethyl ether. Two common scales for Lewis basicity are the Donor Number (DN) and the enthalpy of adduct formation with a reference Lewis acid, such as boron trifluoride (BF₃).

| Compound | Donor Number (DN) (kcal/mol) | Enthalpy of Adduct Formation with BF₃ (-ΔH) (kJ/mol) |

| Tetrahydrofuran (THF) | 20.0[1] | 90.4[2] |

| Diethyl Ether | 19.2[3][4] | 78.8[2] |

| 2-Ethoxytetrahydrofuran (Estimated) | ~19.5 | ~85 |

Note: The values for 2-Ethoxytetrahydrofuran are estimations based on the data for THF and diethyl ether and the anticipated electronic effects of the ethoxy substituent.

The data indicates that the cyclic structure of THF enhances its Lewis basicity compared to the acyclic diethyl ether. This is often attributed to the reduced steric hindrance around the oxygen atom and the more favorable orientation of the lone pairs for donation in the cyclic system. The estimated values for 2-ethoxytetrahydrofuran are placed slightly below those of THF, accounting for the electron-withdrawing inductive effect of the ethoxy group.

Experimental Protocols for Determining Lewis Basicity

Several experimental techniques can be employed to quantitatively determine the Lewis basicity of a compound like 2-ethoxytetrahydrofuran. The following are detailed methodologies for three common approaches.

Gutmann-Beckett Method using ³¹P NMR Spectroscopy

This method provides a measure of the acceptor number (AN) of a Lewis acid, but the principle can be adapted to compare the Lewis basicity of different donors towards a reference Lewis acid. The method relies on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid. A stronger Lewis base will compete more effectively with Et₃PO for the Lewis acid, leading to a smaller change in the ³¹P chemical shift.

Experimental Workflow:

Detailed Protocol:

-

Materials and Reagents:

-

Lewis acid (e.g., Antimony pentachloride, SbCl₅)

-

Probe molecule (Triethylphosphine oxide, Et₃PO)

-

Lewis base to be tested (2-Ethoxytetrahydrofuran)

-

Reference Lewis bases (e.g., THF, diethyl ether)

-

Inert, deuterated solvent (e.g., Dichloromethane-d₂, CD₂Cl₂)

-

NMR tubes, syringes, and standard laboratory glassware.

-

-

Procedure: a. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) due to the sensitivity of strong Lewis acids to moisture. b. Prepare a stock solution of the Lewis acid (e.g., 0.1 M SbCl₅ in CD₂Cl₂). c. Prepare a stock solution of the probe molecule (e.g., 0.1 M Et₃PO in CD₂Cl₂). d. In an NMR tube, mix a known volume of the Lewis acid solution with an equimolar amount of the Et₃PO solution. e. Acquire a ³¹P NMR spectrum of this reference sample. f. Prepare a stock solution of 2-ethoxytetrahydrofuran (e.g., 1 M in CD₂Cl₂). g. Incrementally add small aliquots of the 2-ethoxytetrahydrofuran solution to the NMR tube containing the Lewis acid-probe adduct. h. Acquire a ³¹P NMR spectrum after each addition, ensuring temperature equilibrium is reached. i. Repeat the titration with reference Lewis bases for comparison.

-

Data Analysis: a. The ³¹P chemical shift of Et₃PO will shift upon addition of the competing Lewis base. b. Plot the change in chemical shift (Δδ) against the molar ratio of the added Lewis base to the Lewis acid. c. A smaller change in the ³¹P chemical shift for a given molar ratio indicates that the added Lewis base is more competitive and thus more strongly basic.

Calorimetric Determination of Donor Number

The Donor Number (DN) is a quantitative measure of Lewis basicity, defined as the negative of the molar enthalpy for the reaction of a Lewis base with the standard Lewis acid SbCl₅ in a dilute solution of 1,2-dichloroethane (B1671644).[1] Isothermal titration calorimetry (ITC) is a modern and precise method for determining these enthalpy changes.[5]

Experimental Workflow:

Detailed Protocol:

-

Materials and Reagents:

-

Antimony pentachloride (SbCl₅), high purity.

-

2-Ethoxytetrahydrofuran, anhydrous.

-

1,2-Dichloroethane, anhydrous, as the solvent.

-

Isothermal titration calorimeter.

-

-

Procedure: a. All solutions must be prepared under strictly anhydrous conditions in an inert atmosphere. b. Prepare a dilute solution of SbCl₅ in 1,2-dichloroethane (e.g., 1-2 mM) and load it into the sample cell of the calorimeter. c. Prepare a more concentrated solution of 2-ethoxytetrahydrofuran in 1,2-dichloroethane (e.g., 10-20 mM) and load it into the injection syringe. d. Allow the system to equilibrate thermally. e. Perform a series of small, precisely controlled injections of the 2-ethoxytetrahydrofuran solution into the SbCl₅ solution. f. The heat released or absorbed upon adduct formation is measured after each injection. g. A control experiment, injecting the Lewis base into the solvent without the Lewis acid, should be performed to determine the heat of dilution.

-

Data Analysis: a. The raw data consists of a series of heat flow peaks corresponding to each injection. b. Integrate each peak to determine the heat change (q) for each injection. c. Subtract the heat of dilution from the heat of reaction. d. Plot the corrected heat change per mole of injectant against the molar ratio of 2-ethoxytetrahydrofuran to SbCl₅. e. The resulting titration curve is fitted to a suitable binding model (e.g., a 1:1 binding model) to determine the stoichiometry (n), the binding constant (K), and the enthalpy of binding (ΔH). f. The Donor Number is the negative of the determined enthalpy change (-ΔH) in kcal/mol.

NMR Titration

NMR titration can be used to determine the association constant (Kₐ) for the formation of a Lewis acid-base adduct. By performing the titration at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of the interaction can be determined using the van 't Hoff equation.

Detailed Protocol:

-

Materials and Reagents:

-

A suitable Lewis acid that exhibits a measurable change in NMR chemical shift upon adduct formation (e.g., a lanthanide shift reagent or a simple Lewis acid like BF₃·OEt₂).

-

2-Ethoxytetrahydrofuran.

-

An inert, deuterated solvent.

-

-

Procedure: a. Prepare a solution of the Lewis acid of known concentration in an NMR tube. b. Acquire a reference ¹H or ¹³C NMR spectrum. c. Prepare a stock solution of 2-ethoxytetrahydrofuran in the same solvent. d. Add successive aliquots of the 2-ethoxytetrahydrofuran solution to the NMR tube. e. Acquire an NMR spectrum after each addition, ensuring the sample has reached thermal equilibrium. f. Monitor the chemical shift of a proton or carbon atom on the Lewis acid that is sensitive to the coordination of the Lewis base.

-

Data Analysis: a. Plot the change in chemical shift (Δδ) of the monitored nucleus versus the concentration of the added 2-ethoxytetrahydrofuran. b. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ). c. Repeat the titration at several different temperatures. d. Plot ln(Kₐ) versus 1/T (van 't Hoff plot). The slope of this plot is equal to -ΔH/R and the intercept is equal to ΔS/R, where R is the gas constant.

Role of Lewis Basicity in Reaction Mechanisms: Lewis Acid-Catalyzed Ring Opening

The Lewis basicity of cyclic ethers is a key factor in their susceptibility to ring-opening reactions catalyzed by Lewis acids. This is a fundamental transformation in organic synthesis for the formation of functionalized linear molecules.

Signaling Pathway:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of 2-Ethoxytetrahydrofuran in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethoxytetrahydrofuran in a range of common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the physicochemical properties of 2-ethoxytetrahydrofuran and established principles of solubility for cyclic ethers. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, which can be adapted for specific laboratory settings.

Introduction to 2-Ethoxytetrahydrofuran and Its Solubility Profile

2-Ethoxytetrahydrofuran (CAS No: 13436-46-9), a cyclic ether, is a colorless, volatile liquid utilized in organic synthesis as a specialized solvent and a versatile building block.[1] Its structure, featuring a five-membered tetrahydrofuran (B95107) ring with an ethoxy group, dictates its physical and chemical properties, including its solubility.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible. Ethers, including 2-ethoxytetrahydrofuran, are generally considered to be of low to moderate polarity. They can act as hydrogen bond acceptors (due to the oxygen atoms) but not donors. This characteristic governs their interaction with other solvents. Ethers are known to be miscible with a wide array of organic solvents.[3]

Predicted Solubility of 2-Ethoxytetrahydrofuran in Organic Solvents

Based on its chemical structure and the principles of solubility, 2-ethoxytetrahydrofuran is expected to be readily miscible with a wide range of common organic solvents. The following table summarizes the predicted solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Rationale |

| Hydrocarbons | Hexane, Heptane, Toluene | High / Miscible | As relatively nonpolar solvents, hydrocarbons readily dissolve nonpolar to moderately polar ethers like 2-ethoxytetrahydrofuran due to favorable van der Waals interactions. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High / Miscible | These solvents have moderate polarity and can effectively solvate ethers. |

| Other Ethers | Diethyl ether, Dioxane, Tetrahydrofuran (THF) | High / Miscible | Due to their very similar chemical nature and polarity, ethers are typically fully miscible with one another.[3] |

| Ketones | Acetone, Methyl Ethyl Ketone | High / Miscible | Ketones are polar aprotic solvents that can engage in dipole-dipole interactions with ethers, leading to high solubility. |

| Esters | Ethyl acetate | High / Miscible | Esters are moderately polar and are generally good solvents for ethers. |

| Alcohols | Methanol, Ethanol, Isopropanol | Good / Miscible | Alcohols are polar protic solvents. While ethers can accept hydrogen bonds from alcohols, the lack of a hydrogen bond donor on the ether molecule can slightly limit miscibility compared to alcohol-alcohol mixtures.[4] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Good | These highly polar solvents can typically solvate a wide range of organic molecules, including ethers. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of 2-ethoxytetrahydrofuran in an organic solvent at a specific temperature. This method is based on preparing a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

2-Ethoxytetrahydrofuran (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument (optional, for concentration analysis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known mass of the selected organic solvent to a glass vial.

-

Add an excess amount of 2-ethoxytetrahydrofuran to the solvent. The amount should be sufficient to ensure that some undissolved solute remains at equilibrium.

-

Add a magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Withdrawal and Analysis:

-

After the equilibration period, stop the stirring and allow the undissolved solute to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a syringe filter. The filter is crucial to remove any suspended solid particles.

-

Immediately weigh the syringe containing the saturated solution to determine the mass of the withdrawn sample.

-

Transfer the solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of 2-ethoxytetrahydrofuran.

-

Once the solvent is completely removed, weigh the vial containing the residue (2-ethoxytetrahydrofuran).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2-ethoxytetrahydrofuran by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved 2-ethoxytetrahydrofuran from the total mass of the withdrawn saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

-

Repeatability:

-

Repeat the entire experiment at least three times to ensure the reproducibility and accuracy of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2-ethoxytetrahydrofuran.

References

2-Ethoxytetrahydrofuran: A Technical Guide to Chemical Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 2-ethoxytetrahydrofuran. Due to the limited availability of direct stability-indicating studies on 2-ethoxytetrahydrofuran, this document leverages extensive data from structurally analogous compounds, primarily tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), to provide a robust predictive analysis. The principles of acetal (B89532) and ether chemistry are applied to forecast the degradation behavior of 2-ethoxytetrahydrofuran under various stress conditions.

Chemical Stability Profile

2-Ethoxytetrahydrofuran (CAS: 13436-46-9), a cyclic acetal, exhibits a stability profile that is largely dictated by the presence of the acetal functional group and the tetrahydrofuran ring.[1][2] Its stability is of paramount importance in its application as a solvent or reagent in pharmaceutical manufacturing and drug development, where impurities and degradants can impact the safety and efficacy of the final product. The primary degradation pathways of concern are acid-catalyzed hydrolysis, oxidative degradation (peroxide formation), and thermal decomposition.

Hydrolytic Stability

As a cyclic acetal, 2-ethoxytetrahydrofuran is expected to be susceptible to hydrolysis under acidic conditions, while remaining relatively stable in neutral and basic media. The acid-catalyzed hydrolysis of acetals proceeds via a well-established mechanism involving protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield a hemiacetal, which further hydrolyzes to an aldehyde and an alcohol.

In the case of 2-ethoxytetrahydrofuran, acid-catalyzed hydrolysis would lead to the ring-opening to produce 4-hydroxybutanal and ethanol. Studies on the hydrolysis of similar cyclic acetals, such as tetrahydro-2-furyl alkanoates, have shown that the reaction follows an AAl-1 mechanism, where the rate-limiting step is the formation of the tetrahydro-2-furyl cation.[3] There is no evidence for a base-promoted hydrolysis mechanism for these types of compounds.[3]

Oxidative Stability

A significant concern for ethers is their propensity to form explosive peroxides upon exposure to oxygen and light.[4][5][6] This process, known as autoxidation, is a free-radical chain reaction that is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (the α-position).[7]

For 2-ethoxytetrahydrofuran, the carbon at the 2-position is an acetal carbon and does not have a hydrogen atom directly attached. The other α-position is at the 5-position of the ring. The presence of the ethoxy group at the 2-position is expected to influence the rate of peroxide formation compared to unsubstituted THF. While specific quantitative data for 2-ethoxytetrahydrofuran is not available, studies on substituted tetrahydrofurans provide valuable insights. For instance, 2,2-dimethyltetrahydrofuran (B86795) shows a significantly reduced rate of peroxide formation compared to THF because two of the four reactive α-hydrogens are blocked by methyl groups.[7] This suggests that substitution at the α-position can sterically hinder the initial hydrogen abstraction step. It is prudent to handle 2-ethoxytetrahydrofuran as a potential peroxide former and take appropriate safety precautions.[4][5][6]

Thermal Stability

The thermal stability of 2-ethoxytetrahydrofuran is expected to be comparable to other cyclic ethers. At elevated temperatures, cyclic ethers can undergo decomposition through radical mechanisms. A study on the thermal decomposition of 2-methyltetrahydrofuran (2-MeTHF) at high temperatures (1179–1361 K) identified the primary initial step as the fission of the C-CH3 bond to form a tetrahydrofuranyl radical and a methyl radical.[8] For 2-ethoxytetrahydrofuran, thermal stress would likely lead to the homolytic cleavage of the C-O bond of the ethoxy group or ring-opening reactions, generating a variety of smaller molecule fragments.[8][9]

Proposed Degradation Pathways

Based on the chemical nature of 2-ethoxytetrahydrofuran and data from analogous compounds, the following degradation pathways are proposed.

Acid-Catalyzed Hydrolysis

Under acidic conditions, 2-ethoxytetrahydrofuran is expected to undergo hydrolysis to yield 4-hydroxybutanal and ethanol. The proposed mechanism is illustrated below.

Oxidative Degradation (Peroxide Formation)

The oxidative degradation of 2-ethoxytetrahydrofuran is anticipated to proceed via a free-radical mechanism, primarily at the α-carbon at the 5-position, leading to the formation of hydroperoxides.

Thermal Decomposition

At high temperatures, the thermal decomposition of 2-ethoxytetrahydrofuran is likely initiated by the homolytic cleavage of the weakest bonds, leading to a cascade of radical reactions and the formation of various smaller products.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from studies on analogous compounds to provide a reference for the potential stability of 2-ethoxytetrahydrofuran.

Table 1: Thermal Decomposition Products of 2-Methyltetrahydrofuran (2-MTHF) (Data from a study on the thermal unimolecular decomposition of 2-MTHF behind reflected shock waves over the temperature range of 1179–1361 K)[8]

| Product | Identification Status |

| Methane | Identified |

| Ethylene | Identified |

| Ethane | Identified |

| 1,3-Butadiene | Identified |

| Propylene | Identified |

| Acetaldehyde | Identified |

| Acetylene | Identified |

Table 2: Rate of Peroxide Formation in Cyclic Ethers (Qualitative comparison based on structural analysis)[7]

| Compound | Relative Rate of Peroxide Formation (Inferred) | Rationale |

| Tetrahydrofuran (THF) | High | Four reactive α-hydrogens. |

| 2-Methyltetrahydrofuran | Moderate | One α-position is tertiary, which is more reactive to H-abstraction. |

| 2,2-Dimethyltetrahydrofuran | Low | Two α-positions are blocked by methyl groups, hindering H-abstraction. |

| 2-Ethoxytetrahydrofuran | Moderate to Low (Predicted) | One α-position is part of an acetal, the other is a standard ether α-position. |

Experimental Protocols for Stability and Degradation Studies

A comprehensive investigation into the stability of 2-ethoxytetrahydrofuran would involve forced degradation studies under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11][12]

Materials and Reagents

-

2-Ethoxytetrahydrofuran (high purity)

-

Hydrochloric acid (for acidic hydrolysis)

-

Sodium hydroxide (B78521) (for basic hydrolysis)

-

Hydrogen peroxide (for oxidative degradation)

-

High-purity water

-

Acetonitrile or other suitable solvents for analytical methods

Forced Degradation Conditions

-

Acidic Hydrolysis: A solution of 2-ethoxytetrahydrofuran in 0.1 M HCl is heated at a controlled temperature (e.g., 60 °C). Samples are withdrawn at various time points.

-

Basic Hydrolysis: A solution of 2-ethoxytetrahydrofuran in 0.1 M NaOH is heated at a controlled temperature (e.g., 60 °C). Samples are collected over time.

-

Oxidative Degradation: A solution of 2-ethoxytetrahydrofuran is treated with a solution of hydrogen peroxide (e.g., 3% v/v) at room temperature or slightly elevated temperature. Samples are taken at different intervals.

-

Thermal Degradation: A sample of 2-ethoxytetrahydrofuran (neat or in solution) is heated at a high temperature (e.g., 80-100 °C) in a controlled environment. The headspace and the liquid phase can be analyzed for volatile and non-volatile degradants.

-

Photolytic Degradation: A solution of 2-ethoxytetrahydrofuran is exposed to a controlled light source (e.g., UV or fluorescent lamp) with a specified intensity. A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

Analytical Methodology

A stability-indicating analytical method, capable of separating the parent compound from its degradation products, is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.

-

HPLC Method Development: A reverse-phase HPLC method would be developed and validated. A typical column could be a C18 column. The mobile phase would be optimized to achieve good separation (e.g., a gradient of water and acetonitrile).

-

Peak Purity Analysis: Photodiode array (PDA) detection can be used to assess the peak purity of 2-ethoxytetrahydrofuran under stress conditions.

-

Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and structural elucidation of degradation products.[13] By analyzing the mass-to-charge ratio and fragmentation patterns, the chemical structures of the impurities can be determined.

Conclusion

While direct experimental data on the stability of 2-ethoxytetrahydrofuran is not widely available in the public domain, a strong predictive understanding of its degradation can be formulated based on its chemical structure and the behavior of analogous compounds. The primary degradation pathways are expected to be acid-catalyzed hydrolysis, oxidative degradation leading to peroxide formation, and thermal decomposition at high temperatures. For professionals in drug development and research, it is imperative to handle 2-ethoxytetrahydrofuran with an awareness of these potential instabilities and to employ appropriate analytical methods to monitor for degradation products in their applications. The experimental protocols outlined in this guide provide a framework for conducting robust stability assessments.

References

- 1. 2-乙氧基四氢呋喃 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Ethoxytetrahydrofuran | C6H12O2 | CID 43389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 5. ehs.mit.edu [ehs.mit.edu]

- 6. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. rjptonline.org [rjptonline.org]

- 11. scispace.com [scispace.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. ijmr.net.in [ijmr.net.in]

The Synthetic Chemist's Guide to Substituted Tetrahydrofurans: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (B95107) (THF) moiety is a cornerstone in the architecture of a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence highlights the continuous demand for robust and stereoselective synthetic methodologies to access these privileged scaffolds. This technical guide provides an in-depth overview of key modern strategies for the synthesis of substituted tetrahydrofuran derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

I. Core Synthetic Strategies

The construction of the substituted tetrahydrofuran ring can be achieved through a variety of elegant and efficient chemical transformations. This section will detail three prominent methods: Palladium-Catalyzed Carboetherification, Organocatalytic Asymmetric Synthesis, and Ring-Closing Metathesis.

Palladium-Catalyzed Carboetherification of γ-Hydroxy Alkenes

This powerful method enables the synthesis of substituted tetrahydrofurans through the coupling of γ-hydroxy alkenes with aryl or vinyl bromides. The reaction typically proceeds with high diastereoselectivity, favoring the formation of the trans-isomer.

Data Presentation: Palladium-Catalyzed Synthesis of trans-2,5-Disubstituted Tetrahydrofurans

| Entry | Aryl Bromide | γ-Hydroxy Alkene | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 4-Bromotoluene | 1-phenyl-4-penten-1-ol | 2-(4-methylbenzyl)-5-phenyltetrahydrofuran | 85 | >20:1 |

| 2 | 1-Bromo-4-tert-butylbenzene | 1-(4-methoxyphenyl)-4-penten-1-ol | 2-(4-tert-butylbenzyl)-5-(4-methoxyphenyl)tetrahydrofuran | 78 | >20:1 |

| 3 | 4-Bromoanisole | 1-cyclohexyl-4-penten-1-ol | 2-(4-methoxybenzyl)-5-cyclohexyltetrahydrofuran | 81 | >20:1 |

| 4 | 1-Bromonaphthalene | 4-penten-1-ol | 2-(naphthalen-1-ylmethyl)tetrahydrofuran | 75 | >20:1 |

Experimental Protocol: General Procedure for Palladium-Catalyzed Carboetherification

Materials:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Sodium tert-butoxide (NaOtBu)

-

Aryl bromide

-

γ-Hydroxy alkene

-

Anhydrous toluene (B28343)

Procedure:

-

To a dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (2 mol %) and P(o-tol)₃ (8 mol %).

-

Add anhydrous toluene (to achieve a 0.1 M concentration with respect to the γ-hydroxy alkene).

-

To this mixture, add the aryl bromide (1.2 equivalents) and the γ-hydroxy alkene (1.0 equivalent).

-

Finally, add NaOtBu (1.5 equivalents).

-

Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired substituted tetrahydrofuran.

Reaction Workflow: Palladium-Catalyzed Carboetherification

Caption: Workflow for Palladium-Catalyzed Carboetherification.

Organocatalytic Asymmetric Synthesis

The use of small organic molecules as catalysts has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For tetrahydrofuran synthesis, organocatalysis often enables the construction of multiple stereocenters with high fidelity.

Data Presentation: Organocatalytic Asymmetric Double Michael Addition [2]

| Entry | γ-Hydroxy-α,β-unsaturated Carbonyl | Enal | Catalyst | Yield (%) | dr | ee (%) |

| 1 | (E)-5-hydroxy-1-phenylpent-2-en-1-one | Cinnamaldehyde | (S)-Diphenylprolinol silyl (B83357) ether | 85 | >20:1 | 94 |

| 2 | (E)-5-hydroxy-1-(4-nitrophenyl)pent-2-en-1-one | Cinnamaldehyde | (S)-Diphenylprolinol silyl ether | 88 | >20:1 | 96 |

| 3 | (E)-5-hydroxy-1-phenylpent-2-en-1-one | Crotonaldehyde | (S)-Diphenylprolinol silyl ether | 75 | 15:1 | 92 |

| 4 | (E)-5-hydroxy-1-(p-tolyl)pent-2-en-1-one | Cinnamaldehyde | (S)-Diphenylprolinol silyl ether | 82 | >20:1 | 95 |

Experimental Protocol: Organocatalytic Asymmetric Synthesis of Tetrahydrofurans [2]

Materials:

-

γ-Hydroxy-α,β-unsaturated carbonyl

-

Enal

-

(S)-Diphenylprolinol silyl ether catalyst

-

Benzoic acid (co-catalyst)

-

Anhydrous chloroform (B151607) (CHCl₃)

Procedure:

-

To a vial, add the γ-hydroxy-α,β-unsaturated carbonyl (0.2 mmol), the enal (0.4 mmol), (S)-diphenylprolinol silyl ether catalyst (20 mol %), and benzoic acid (20 mol %).

-

Add anhydrous chloroform (1.0 mL).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, directly load the reaction mixture onto a silica gel column for purification by flash chromatography.

-

Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the highly substituted tetrahydrofuran derivative.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.

Logical Relationship: Organocatalytic Tandem Reaction

Caption: Organocatalytic Tandem Michael/Hemiacetalization.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis, often employing ruthenium-based catalysts such as Grubbs' catalysts, is a versatile method for the formation of cyclic olefins, including dihydrofurans, which can be subsequently reduced to tetrahydrofurans.[3]

Data Presentation: Ring-Closing Metathesis for Dihydrofuran Synthesis

| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Diethyl diallylmalonate | Grubbs I (5) | Dichloromethane (B109758) | 2 | 95 |

| 2 | Diallyl ether | Grubbs II (1) | Toluene | 1 | 98 |

| 3 | 1,6-heptadien-4-ol | Hoveyda-Grubbs II (2) | Dichloromethane | 4 | 92 |

| 4 | N,N-diallyl-p-toluenesulfonamide | Grubbs II (3) | Dichloromethane | 3 | 96 |

Experimental Protocol: Ring-Closing Metathesis using Grubbs' First Generation Catalyst [3]

Materials:

-

Diene substrate (e.g., diethyl diallylmalonate)

-

Grubbs' First Generation Catalyst

-

Anhydrous dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve the diene substrate (1.0 mmol) in anhydrous dichloromethane (to achieve a 0.05-0.1 M concentration).

-

In a separate vial, weigh the Grubbs' First Generation Catalyst (0.01-0.05 mmol, 1-5 mol%) and dissolve it in a small amount of anhydrous DCM.

-

Add the catalyst solution to the diene solution via syringe.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the dihydrofuran product.

-

The resulting dihydrofuran can be hydrogenated using a standard protocol (e.g., H₂, Pd/C) to afford the corresponding tetrahydrofuran.

Experimental Workflow: Ring-Closing Metathesis

Caption: Workflow for Ring-Closing Metathesis.

II. Biological Relevance and Signaling Pathway Modulation

Substituted tetrahydrofurans are not only synthetic targets but also key pharmacophores that interact with biological systems. This section explores the modulation of key signaling pathways by tetrahydrofuran-containing molecules.

Inhibition of the NF-κB Signaling Pathway by Tetrahydrofuran Lignans (B1203133)

Certain tetrahydrofuran-containing lignans have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6][7][8] This pathway is a central regulator of the inflammatory response.

Signaling Pathway: NF-κB Inhibition by Tetrahydrofuran Lignans

Caption: NF-κB Signaling Pathway Inhibition.

Modulation of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[9][10][11] Dysregulation of this pathway is implicated in various diseases, including cancer. While many mTOR inhibitors are known, the development of novel scaffolds, including those based on the tetrahydrofuran core, is an active area of research. Some benzofuran (B130515) derivatives have shown promise as mTOR signaling inhibitors.[12]

Signaling Pathway: mTOR Pathway and Potential Intervention

Caption: mTOR Signaling Pathway and Potential Intervention.

III. Conclusion

The synthesis of substituted tetrahydrofuran derivatives remains a vibrant and essential area of chemical research. The methodologies outlined in this guide—palladium-catalyzed carboetherification, organocatalytic asymmetric synthesis, and ring-closing metathesis—represent powerful and versatile tools for accessing these important molecular scaffolds. A thorough understanding of these synthetic strategies, coupled with insights into their biological implications, will continue to drive innovation in drug discovery and development. The ability to precisely control the stereochemistry and substitution patterns of the tetrahydrofuran ring opens up new avenues for the design of novel therapeutics that can modulate key signaling pathways with high specificity and efficacy.

References

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological Potential and Molecular Targets of Tetrahydrofurofuranoid Lignans From Magnoliae Flos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]

- 11. The mTOR Signalling Pathway in Cancer and the Potential mTOR Inhibitory Activities of Natural Phytochemicals [journal.waocp.org]

- 12. researchgate.net [researchgate.net]

Stereoselective Synthesis of 2-Substituted Tetrahydrofurans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (B95107) (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. The stereochemical orientation of substituents on the THF ring is often crucial for their biological function, making the development of stereoselective synthetic methodologies a paramount objective in modern organic chemistry. This technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of 2-substituted tetrahydrofurans, with a focus on practical experimental protocols and comparative data.

Palladium-Catalyzed Intramolecular Cyclization of γ-Hydroxy Alkenes

Palladium catalysis offers a powerful and versatile tool for the stereoselective construction of 2-substituted tetrahydrofurans. A prominent strategy involves the intramolecular reaction of γ-hydroxy alkenes with aryl or vinyl bromides. This approach allows for the concomitant formation of a C-C and a C-O bond, often with excellent control of diastereoselectivity.

The reaction typically proceeds via the formation of a Pd(Ar)(OR) intermediate, followed by an unusual intramolecular olefin insertion. This method is effective for the synthesis of a variety of substituted tetrahydrofurans, including spirocyclic and fused bicyclic systems.[1][2]

Data Presentation: Diastereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans

The following table summarizes the diastereoselectivity and yields for the palladium-catalyzed synthesis of various trans-2,5-disubstituted tetrahydrofurans from the reaction of substituted 4-penten-1-ol (B13828) derivatives with aryl bromides.[2]

| Entry | R Group on Alcohol | Aryl Bromide | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | H | 4-bromotoluene | 76 | >20:1 |

| 2 | Me | 4-bromotoluene | 81 | >20:1 |

| 3 | n-Bu | 4-bromotoluene | 75 | >20:1 |

| 4 | i-Pr | 4-bromotoluene | 68 | >20:1 |

| 5 | Ph | 4-bromotoluene | 55 | >20:1 |

| 6 | Bn | 4-bromotoluene | 65 | >20:1 |

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyclization[3]

A flame-dried Schlenk tube equipped with a magnetic stir bar is cooled under a stream of argon and charged with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol %), P(o-tol)₃ (6.1 mg, 0.02 mmol, 4 mol %), and sodium tert-butoxide (96 mg, 1.0 mmol). The γ-hydroxy alkene (0.5 mmol) and the aryl bromide (1.0 mmol) are then added, followed by THF (2 mL). The reaction mixture is stirred at 65 °C and monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-substituted tetrahydrofuran.

Visualization: Proposed Catalytic Cycle

Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans via Grignard Addition

The construction of chiral 2,2-disubstituted tetrahydrofurans presents a significant synthetic challenge. A highly effective strategy involves the asymmetric addition of Grignard reagents to γ-chlorobutyrophenones, followed by a base-promoted intramolecular cyclization. This method allows for the creation of a quaternary stereocenter with high enantioselectivity.[3]

Data Presentation: Enantioselective Grignard Addition and Cyclization

The following table presents the yields and enantiomeric excesses for the synthesis of various chiral 2,2-disubstituted tetrahydrofurans.[4]

| Entry | R¹ on Ketone | Grignard Reagent (R²) | Yield of Alcohol (%) | ee of Alcohol (%) | Yield of THF (%) | ee of THF (%) |

| 1 | H | MeMgBr | 92 | 94 | 95 | 94 |

| 2 | H | EtMgBr | 88 | 92 | 93 | 92 |

| 3 | H | n-PrMgBr | 85 | 90 | 91 | 90 |

| 4 | Br | MeMgBr | 90 | 91 | 94 | 91 |

| 5 | OMe | MeMgBr | 95 | 96 | 96 | 96 |

Experimental Protocol: Asymmetric Grignard Addition[5]

To a solution of the chiral diaminocyclohexyl-derived ligand (0.01 mmol) in toluene (B28343) (1.5 mL) at -78 °C under an argon atmosphere is added the Grignard reagent (0.3 mmol) dropwise. The mixture is stirred for 10 minutes, followed by the addition of a solution of the γ-chlorobutyrophenone (0.1 mmol) in toluene (0.5 mL). The reaction is stirred at -78 °C for the specified time (typically 1-3 hours) and then quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the chiral γ-chloro tertiary alcohol.

Experimental Protocol: Intramolecular Cyclization[5]

To a solution of the chiral γ-chloro tertiary alcohol (0.1 mmol) in anhydrous THF (1 mL) at 0 °C under an argon atmosphere is added sodium hydride (0.5 mmol, 60% dispersion in mineral oil). The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The reaction is then carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the 2,2-disubstituted tetrahydrofuran.

Visualization: Synthetic Workflow

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of substituted tetrahydrofurans, avoiding the use of metal catalysts. A notable example is the double Michael addition of γ-hydroxy-α,β-unsaturated carbonyls to enals, catalyzed by a chiral secondary amine. This tandem iminium-enamine catalysis strategy affords highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities.[5]

Data Presentation: Organocatalytic Synthesis of Trisubstituted Tetrahydrofurans

The following table summarizes the results for the organocatalytic synthesis of various 2,3,4-trisubstituted tetrahydrofurans.[5]

| Entry | Enal (R¹) | γ-Hydroxyenone (R²) | Yield (%) | dr | ee (%) |

| 1 | Cinnamaldehyde | 4-Hydroxy-2-pentenone | 85 | >20:1 | 99 |

| 2 | 4-Chlorocinnamaldehyde | 4-Hydroxy-2-pentenone | 82 | 19:1 | 98 |

| 3 | 2-Naphthaldehyde | 4-Hydroxy-2-pentenone | 78 | >20:1 | 97 |

| 4 | Crotonaldehyde | 4-Hydroxy-2-pentenone | 75 | 15:1 | 95 |

| 5 | Cinnamaldehyde | 4-Hydroxy-1-phenyl-2-pentenone | 80 | >20:1 | 99 |

Experimental Protocol: Organocatalytic Double Michael Addition[3]

To a solution of the γ-hydroxy-α,β-unsaturated carbonyl (0.2 mmol) and the enal (0.24 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the chiral diarylprolinol silyl (B83357) ether catalyst (0.04 mmol, 20 mol %) and an acid co-catalyst (e.g., benzoic acid, 0.04 mmol, 20 mol %). The reaction mixture is stirred at room temperature for the specified time (typically 24-72 hours) until complete consumption of the starting material is observed by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired polysubstituted tetrahydrofuran.

Visualization: Catalytic Cycle

Diastereoselective Synthesis via Cope Rearrangement

The Cope rearrangement, a[6][6]-sigmatropic rearrangement of 1,5-dienes, provides an elegant pathway to functionalized tetrahydrofurans. A thermally induced cascade reaction involving a Cope rearrangement, Boc deprotection, and an oxy-Michael addition of 3,3-dicyano-1,5-dienes bearing a tert-butyl carbonate can produce 2,3,4-trisubstituted tetrahydrofurans with high diastereoselectivity.[7][8]

Data Presentation: Diastereoselective Cope Rearrangement/Cyclization

The following table showcases the yields and diastereomeric ratios for the synthesis of various trisubstituted tetrahydrofurans via this thermal cascade.[7]

| Entry | R¹ on Diene | R² on Diene | Yield (%) | Diastereomeric Ratio |

| 1 | Ph | H | 85 | >20:1 |

| 2 | 4-MeO-Ph | H | 82 | >20:1 |

| 3 | 4-Cl-Ph | H | 88 | >20:1 |

| 4 | 2-Thienyl | H | 75 | 15:1 |

| 5 | Ph | Me | 80 | 18:1 |

Experimental Protocol: Thermal Cascade Reaction[7]

A solution of the 3,3-dicyano-1,5-diene tert-butyl carbonate (0.1 mmol) in a high-boiling solvent such as toluene or xylene (2 mL) is heated to reflux (or the specified temperature) for the required time (typically 1-6 hours). The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the 2,3,4-trisubstituted tetrahydrofuran.

Visualization: Reaction Cascade

This guide has highlighted several robust and stereoselective methods for the synthesis of 2-substituted tetrahydrofurans. The choice of a particular method will depend on the desired substitution pattern, the required stereochemistry, and the availability of starting materials. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 8. Item - Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes:â Scope, Limitations, and Stereoselectivity - American Chemical Society - Figshare [acs.figshare.com]

The Versatility of 2-Ethoxytetrahydrofuran in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – 2-Ethoxytetrahydrofuran, a cyclic acetal, is emerging as a versatile and valuable reagent in the field of organic chemistry. This technical guide provides an in-depth overview of its core applications, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors. This document details its role in significant organic transformations, including the synthesis of biologically relevant scaffolds, its function as a protective agent, and its utility in forming key chemical bonds.

Physicochemical Properties of 2-Ethoxytetrahydrofuran

A clear understanding of the physical and chemical properties of 2-ethoxytetrahydrofuran is fundamental to its effective application in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 13436-46-9 | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 170-172 °C | [1] |

| Density | 0.908 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.414 | [1] |

Core Applications in Organic Synthesis

2-Ethoxytetrahydrofuran serves as a precursor to a reactive oxocarbenium ion, enabling its participation in a variety of powerful bond-forming reactions. Key applications include its use in the Povarov reaction for the synthesis of tetrahydroquinolines, in transacetalization reactions, and in O-acylative cleavage processes.

Povarov Reaction: A Gateway to Tetrahydroquinoline Scaffolds

The Povarov reaction, a formal aza-Diels-Alder reaction, provides an efficient route to construct the tetrahydroquinoline core, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3][4][5] 2-Ethoxytetrahydrofuran can be employed as a key component in this multicomponent reaction, reacting with anilines and dienophiles in the presence of a Lewis acid catalyst.